molecular formula C4H3BrN2O B3359962 Pyrazine, bromo-, 1-oxide CAS No. 88089-58-1

Pyrazine, bromo-, 1-oxide

Cat. No.: B3359962
CAS No.: 88089-58-1
M. Wt: 174.98 g/mol
InChI Key: SJKWNHOVSKIHFG-UHFFFAOYSA-N
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Description

Contextual Overview of Halogenated N-Heterocyclic Aromatics

Halogenated N-heterocyclic aromatics are a class of organic compounds characterized by a nitrogen-containing aromatic ring substituted with one or more halogen atoms. google.com These compounds are highly valuable in synthetic chemistry primarily because the carbon-halogen bond serves as a reactive handle for a multitude of chemical transformations. thieme-connect.com The presence of a halogen atom, such as bromine, chlorine, or iodine, activates the heterocyclic ring for various reactions, most notably metal-catalyzed cross-coupling reactions like Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. thieme-connect.comontosight.ai These reactions are fundamental for constructing complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds.

The synthesis of these halogenated heterocycles can be achieved through several methods, including direct halogenation of the parent heterocycle or by employing halogenating agents during cyclization reactions. bohrium.commdpi.com Recent advancements also include mechanochemical and electrochemical methods for halogenation. bohrium.com The strategic introduction of a halogen onto an N-heterocyclic core provides a powerful tool for chemists to elaborate and diversify molecular structures, leading to the creation of novel compounds for various applications. thieme-connect.comresearchgate.net

Significance of Pyrazine (B50134) 1-Oxide Scaffolds in Modern Chemical Research

The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. researchgate.net This structural motif is found in numerous natural products and is a key component in many biologically active molecules. mdpi.comtsijournals.com Pyrazine derivatives exhibit a wide array of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and antioxidant properties. tandfonline.commdpi.comresearchgate.net The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, enhancing the binding affinity of molecules to biological targets. frontiersin.org

The corresponding N-oxides of pyrazines, known as pyrazine 1-oxides, are also of significant interest. The N-oxide group alters the electronic properties of the pyrazine ring, influencing its reactivity and potential as a pharmacophore. cymitquimica.com Specifically, N-oxidation can facilitate certain substitution reactions that are otherwise difficult to achieve on the parent pyrazine. researchgate.net Pyrazine 1-oxide scaffolds are therefore considered privileged structures in medicinal chemistry and are actively explored in drug discovery programs and the development of functional materials. researchgate.netmdpi.comfrontiersin.org

Academic Research Trajectories for Bromo-Pyrazine 1-Oxide Derivatives

While "Pyrazine, bromo-, 1-oxide" itself is a foundational reagent, much of the recent academic research has focused on the synthesis and modification of its more complex derivatives. These studies highlight the compound's utility as an intermediate for creating novel molecular structures with specific functionalities.

A notable area of research involves the use of substituted bromo-pyrazine 1-oxides in the synthesis of complex heterocyclic systems. For example, researchers have studied the modification of 2-amino-5-bromomethyl-3-(ethoxycarbonyl)pyrazine 1-oxide. researchgate.netresearchgate.net This compound serves as a starting material for synthesizing distant structural analogs of folic acid, which are of interest as potential antifolate drugs for treating autoimmune diseases and cancer. researchgate.netresearchgate.net The research demonstrates the applicability of nucleophilic substitution (SNH and SN2) and click chemistry reactions to modify the pyrazine 1-oxide core, attaching other pharmacologically relevant fragments like indole (B1671886). researchgate.netresearchgate.net These modifications have led to the synthesis of new compounds with yields up to 81%, and some of the resulting products have been identified as fluorophores, suggesting potential applications in bioimaging. researchgate.net

Another research trajectory involves the use of bromo-pyrazine derivatives in coordination chemistry. The reaction of 2,5-dibromopyrazine (B1339098) with N-Lithium pyrazolate can yield 2-bromo-5-(1H-pyrazol-1-yl)pyrazine. researchgate.net This derivative has been used as a ligand to synthesize rhenium(I) complexes. researchgate.net Studies on these metal complexes investigate their photophysical properties, such as their behavior in excited states (MLCT - metal-to-ligand charge transfer) and their potential as sensors for protons or other cations in solution. researchgate.net

These research avenues underscore the role of bromo-pyrazine 1-oxide and its derivatives as versatile platforms for developing new molecules with targeted biological activities and material properties.

Data Tables

Table 1: Physicochemical Properties of 2-Bromopyrazine (Precursor to Bromo-Pyrazine 1-Oxide)

PropertyValueSource(s)
Molecular Formula C₄H₃BrN₂ nih.govchemicalbook.com
Molecular Weight 158.98 g/mol nih.govchemicalbook.com
Appearance Colorless liquid chemicalbook.com
Boiling Point 61°C / 10 mmHg chemicalbook.com
Density 1.757 g/mL at 25 °C chemicalbook.com
Refractive Index n20/D 1.580 chemicalbook.com
CAS Number 56423-63-3 nih.govchemicalbook.com

Table 2: Summary of Research on Bromo-Pyrazine 1-Oxide Derivatives

DerivativeReaction(s) StudiedResearch Focus / ApplicationSource(s)
2-amino-5-bromomethyl-3-(ethoxycarbonyl)pyrazine 1-oxideNucleophilic Substitution (SNH, SN2), Click Chemistry (CuAAC)Synthesis of folic acid analogs, development of fluorophores researchgate.netresearchgate.net
2-bromo-5-(1H-pyrazol-1-yl)pyrazineLigand for Rhenium(I) complex formationStudy of photophysical properties (MLCT), potential chemical sensors researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-oxidopyrazin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2O/c5-4-3-6-1-2-7(4)8/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJKWNHOVSKIHFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=C(C=N1)Br)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50517239
Record name 2-Bromo-1-oxo-1lambda~5~-pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50517239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88089-58-1
Record name 2-Bromo-1-oxo-1lambda~5~-pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50517239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Bromo Pyrazine 1 Oxide and Congeneric Structures

Direct Bromination Strategies for Pyrazine (B50134) 1-Oxide Precursors

The direct introduction of a bromine atom onto a pre-formed pyrazine 1-oxide ring is a common and efficient approach. The regioselectivity of this electrophilic substitution is highly dependent on the reaction conditions and the nature of any existing substituents on the pyrazine ring.

Regioselective Halogenation Pathways

The pyrazine ring is inherently electron-deficient, making electrophilic substitution challenging. However, the N-oxide functionality activates the ring towards electrophilic attack. thieme-connect.deresearchgate.net Bromination of unsubstituted pyrazine 1-oxide is not commonly reported, as the reaction can lead to a mixture of products. However, in the analogous pyridine (B92270) N-oxide series, bromination with bromine in fuming sulfuric acid yields primarily 3-bromopyridine (B30812) N-oxide, along with di- and other mono-brominated isomers. researchgate.net This suggests that direct bromination of pyrazine 1-oxide, if successful, would likely favor substitution at the positions meta to the N-oxide group.

More controlled and regioselective methods have been developed for related heterocyclic N-oxides. For instance, a mild method for the C2-bromination of fused azine N-oxides using tosic anhydride (B1165640) as an activator and tetra-n-butylammonium bromide as the bromide source has been reported, which could potentially be adapted for pyrazine N-oxides. diva-portal.org

Role of Activating Groups in Directed Bromination

A methoxy (B1213986) group, being a strong electron-donating group, has been shown to facilitate the bromination of pyrazine 1-oxide. For example, 3-methoxypyrazine 1-oxide undergoes bromination with bromine in carbon tetrachloride in the presence of potassium carbonate to yield the 6-bromo derivative in 45% yield. thieme-connect.de This outcome is attributed to the combined electron-donating effects of both the methoxy and the N-oxide functionalities, as neither methoxypyrazine nor pyrazine 1-oxide alone is brominated under the same conditions. thieme-connect.de

Similarly, an amino group, another powerful activating group, directs bromination. Pyrazinamine (2-aminopyrazine) is readily brominated with reagents like bromine or N-bromosuccinimide (NBS) to give 5-bromo-2-aminopyrazine or 3,5-dibromo-2-aminopyrazine, depending on the reaction conditions. thieme-connect.de While these examples are for pyrazine itself, the strong directing effect of the amino group would be expected to influence the bromination of aminopyrazine 1-oxides as well. For instance, the synthesis of 2-amino-5-bromomethyl-3-(ethoxycarbonyl)pyrazine 1-oxide has been reported, where a bromomethyl group is introduced, showcasing the synthesis of a complex brominated pyrazine 1-oxide derivative. researchgate.net

Oxidative N-Oxidation Protocols for Brominated Pyrazine Scaffolds

An alternative and widely used strategy involves the N-oxidation of a pyrazine ring that already contains a bromine atom. This approach is often preferred when the desired brominated pyrazine is readily available or when direct bromination of the N-oxide is not regioselective.

Generation of the N-Oxide Functionality

Various oxidizing agents can be employed to convert a nitrogen atom in the pyrazine ring to an N-oxide. Common reagents include peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA) and peracetic acid. bme.huresearchgate.net The choice of oxidant and reaction conditions can be crucial to avoid side reactions, especially with sensitive substrates. For example, the oxidation of 2-bromopyridine (B144113) to its N-oxide can be achieved using a suitable peracid. wikipedia.org While specific examples for the N-oxidation of simple bromo-pyrazines are not extensively detailed in readily available literature, the principles are directly transferable from the pyridine series and other substituted pyrazines. The use of hydrogen peroxide in the presence of an acid, such as acetic acid, is another common method for N-oxidation. bme.hu

Oxidizing AgentSubstrate ExampleProductReference
Peroxy Acid2-Bromopyridine2-Bromopyridine 1-oxide wikipedia.org
m-CPBAPyridinePyridine 1-oxide bme.hu
Hydrogen Peroxide/Acetic AcidPyridinePyridine 1-oxide bme.hu

Selective Mono-N-Oxidation of Bromopyrazines

In cases where the starting material is a dibromopyrazine, achieving selective mono-N-oxidation can be a challenge. The presence of two deactivating bromine atoms and one N-oxide group on the ring influences the reactivity of the second nitrogen atom towards oxidation.

While specific studies on the selective mono-N-oxidation of dibromopyrazines are not abundant, general principles of heterocyclic N-oxidation apply. The electron-withdrawing nature of the bromine atoms deactivates the pyrazine ring, making the second N-oxidation more difficult than the first. By carefully controlling the stoichiometry of the oxidizing agent and the reaction conditions (e.g., temperature, reaction time), it is often possible to favor the formation of the mono-N-oxide over the di-N-oxide. For instance, in the oxidation of 2,5-dibromopyrazine (B1339098), using one equivalent of the oxidizing agent would be the logical starting point to achieve mono-N-oxidation. The synthesis of polymeric carbon nitride using 2,5-dibromopyrazine as a dopant highlights the availability and utility of this starting material. bohrium.com

Construction of the Pyrazine Ring System Bearing Bromine and N-Oxide Functionalities

In some synthetic strategies, the pyrazine ring itself is constructed with the bromine and N-oxide functionalities already incorporated or introduced during the cyclization process. This approach offers a high degree of flexibility in accessing complex substituted pyrazines.

A well-established method for pyrazine synthesis is the condensation of α-dicarbonyl compounds with α-amino amides. thieme-connect.dersc.org By using appropriately substituted starting materials, one could, in principle, construct a brominated pyrazine ring which could then be N-oxidized.

Another powerful method involves the self-condensation of α-amino ketones. pharmacophorejournal.com This reaction proceeds through a dihydropyrazine (B8608421) intermediate which is then oxidized to the pyrazine. The use of a brominated α-amino ketone would lead to a brominated pyrazine. The subsequent N-oxidation would then yield the desired bromo-pyrazine 1-oxide.

Furthermore, the synthesis of pyrazinones from acyclic building blocks, such as the reaction of an α-amino ketone with a 2-bromo- or 2-chloro-substituted acid halide, provides a pathway to pyrazinone structures that can be further elaborated. nih.gov While not directly yielding a pyrazine 1-oxide, these pyrazinone intermediates can be valuable precursors.

A notable example of ring construction leading to a brominated pyrazine 1-oxide is the synthesis of 2-amino-5-bromomethyl-3-(ethoxycarbonyl)pyrazine 1-oxide. Although the bromine is on a methyl substituent, the synthesis involves the construction of the pyrazine 1-oxide ring from acyclic precursors in the presence of a bromine source or a precursor to the bromomethyl group. researchgate.net Similarly, methods for synthesizing 2,6-diaminopyrazine-1-oxide from iminodiacetonitrile (B147120) derivatives could potentially be adapted by using brominated starting materials. google.com

PrecursorsProduct TypeReference
α-Dicarbonyl compound + α-Amino amideSubstituted Pyrazinol thieme-connect.dersc.org
α-Amino ketoneSubstituted Pyrazine pharmacophorejournal.com
α-Amino ketone + α-Haloacetyl halideSubstituted 2(1H)-Pyrazinone nih.gov
Iminodiacetonitrile derivative + Hydroxylamine (B1172632)2,6-Diaminopyrazine-1-oxide google.com

Cyclization Reactions Leading to Substituted Pyrazine 1-Oxides

The construction of the pyrazine 1-oxide core is frequently achieved through cyclization reactions involving the condensation of bifunctional precursors. A versatile and well-documented method involves the reaction of α-dicarbonyl compounds or their synthetic equivalents with α-amino nitriles or related amino compounds. researchgate.netacs.org

One of the most effective strategies is the condensation of α-ketoaldoximes with aminomalononitrile (B1212270). acs.orgthieme-connect.de This reaction typically proceeds in a solvent like isopropanol (B130326) at room temperature and leads to the formation of 2-amino-3-cyano-5-substituted pyrazine 1-oxides in high yields. acs.org For instance, the reaction of aminomalononitrile tosylate with oximinoacetone yields 2-amino-3-cyano-5-methylpyrazine 1-oxide. acs.org This approach is highly valuable due to its directness and scalability. acs.org

Alternative methods have been developed to broaden the scope of accessible pyrazine 1-oxides. The condensation of α-oxo aldoximes with other α-amino nitriles can be mediated by catalysts such as titanium(IV) chloride or iron(III) chloride to produce various pyrazin-2-amine 1-oxides. thieme-connect.de Another synthetic route involves the reaction of an N-substituted iminodiacetonitrile with a hydroxylamine salt, followed by treatment with a base, to yield 2,6-diaminopyrazine-1-oxide (DAPO). google.com These cyclization strategies provide a foundational toolkit for accessing a diverse range of substituted pyrazine 1-oxide scaffolds.

Table 1: Examples of Cyclization Reactions for Pyrazine 1-Oxide Synthesis

Reactant 1 Reactant 2 Product Yield Reference
Aminomalononitrile p-toluenesulfonate 2-Oxopropanal-1-oxime (Oximinoacetone) 2-Amino-3-cyano-5-methylpyrazine 1-oxide 83% acs.org
Aminomalononitrile Glyoxal-monoxime 2-Amino-3-cyanopyrazine 1-oxide 36% acs.org

Tandem Reaction Sequences for Bromo-Pyrazine 1-Oxide Formation

A key example of this approach is the synthesis of 2-amino-5-bromomethyl-3-(ethoxycarbonyl)pyrazine 1-oxide. researchgate.net This specific congener is formed through the condensation of α-bromopyruvaldoxime and ethyl 2-amino-2-cyanoacetate hydrotosylate monohydrate. researchgate.net This reaction can be viewed as a one-pot process where the initial condensation is followed by an intramolecular cyclization to construct the pyrazine 1-oxide ring system, directly incorporating the bromomethyl functionality. researchgate.net Such strategies are pivotal for creating functionalized heterocyclic frameworks that can serve as versatile intermediates for further chemical exploration. researchgate.net

Post-Synthetic Functionalization of Bromo-Pyrazine 1-Oxide Intermediates

Once synthesized, bromo-pyrazine 1-oxide derivatives serve as valuable platforms for further molecular elaboration. The presence of both a reactive bromine atom and an electron-deficient N-oxidized pyrazine ring allows for a range of chemical transformations. researchgate.netrsc.org

The pyrazine ring itself can be a site for modification. For example, in a process known as deoxygenative nucleophilic hydrogen substitution (SNH), a nucleophile can be introduced onto the pyrazine core. researchgate.net This was demonstrated by reacting 2-amino-5-bromomethyl-3-(ethoxycarbonyl)pyrazine 1-oxide with indole (B1671886), which has high nucleophilic character, to attach the indole fragment to the pyrazine ring. researchgate.netresearchgate.net This type of functionalization highlights the utility of the pyrazine 1-oxide scaffold in building complex molecular architectures.

Derivatization at the Bromomethyl Position

The bromomethyl group is a highly reactive handle for introducing diverse functionalities via nucleophilic substitution reactions. researchgate.net The bromine atom in the 5-(bromomethyl) position of the pyrazine 1-oxide ring is readily displaced by various nucleophiles in an SN2 mechanism. researchgate.net

A prominent application of this reactivity is in the synthesis of precursors for "click chemistry". researchgate.netresearchgate.net The bromomethyl derivative can be reacted with sodium azide (B81097) (NaN₃) in a solvent like DMSO to produce the corresponding azidomethyl compound in good yield. researchgate.net This azide intermediate is a key building block for the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a classic click reaction. researchgate.net By reacting the azidomethyl pyrazine 1-oxide with various terminal alkynes, a library of 1,2,3-triazole-substituted pyrazine derivatives can be synthesized. researchgate.netresearchgate.net This methodology has been used to attach phenyl, acetyl-protected aminophenyl, and other functional groups to the pyrazine core via a stable triazole linker. researchgate.net

Table 2: Derivatization of 2-Amino-5-azidomethyl-3-(ethoxycarbonyl)pyrazine 1-oxide via CuAAC Click Reaction

Azide Precursor Alkyne Reactant Catalyst/Conditions Product Yield Reference
2-Amino-5-(azidomethyl)-3-(ethoxycarbonyl)pyrazine 1-oxide derivative Phenylacetylene CuBr, H₂O/THF, 55 °C 2-Amino-3-(ethoxycarbonyl)-5-[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]pyrazine 1-oxide derivative - researchgate.net

Reactivity and Reaction Mechanisms of Bromo Pyrazine 1 Oxide

Nucleophilic Aromatic Substitution (SNAr) Chemistry at the Bromine Center

Bromo-pyrazine 1-oxide is highly susceptible to nucleophilic aromatic substitution (SNAr) at the bromine-bearing carbon. The pyrazine (B50134) ring, being inherently electron-deficient due to the presence of two nitrogen atoms, is further activated towards nucleophilic attack by the strong electron-withdrawing nature of the N-oxide group. This activation facilitates the displacement of the bromide leaving group by a wide range of nucleophiles. Halopyrazines are generally more reactive in nucleophilic substitution reactions than their corresponding pyridine (B92270) analogues.

The reaction typically proceeds under mild conditions, accommodating various nucleophiles including alkoxides, phenoxides, and amines. This reactivity is a cornerstone of its synthetic utility, allowing for the introduction of diverse functional groups onto the pyrazine core. Studies on related nitrogen-containing fused heterocycles have shown that such SNAr reactions can be carried out efficiently, often with high yields. nih.gov

Mechanistic Investigations of Bromine Displacement

The displacement of bromine in bromo-pyrazine 1-oxide via the SNAr pathway is generally understood to proceed through a stepwise addition-elimination mechanism. wikipedia.orgmasterorganicchemistry.com This process involves two principal steps:

Nucleophilic Attack and Formation of a Meisenheimer Complex : A nucleophile attacks the carbon atom bonded to the bromine, leading to the formation of a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org The aromaticity of the pyrazine ring is temporarily disrupted in this step. The stability of this intermediate is crucial and is significantly enhanced by the electron-withdrawing pyrazine nitrogens and the N-oxide group, which delocalize the negative charge. For pyridines, and by extension pyrazines, intermediates arising from attack at the 2- and 4-positions are better stabilized because a resonance form can place the negative charge on the electronegative nitrogen atom. stackexchange.com

Elimination of the Leaving Group : The aromaticity of the ring is restored through the expulsion of the bromide ion, yielding the substituted product.

The formation of the Meisenheimer complex is typically the rate-determining step of the reaction. masterorganicchemistry.com While this two-step mechanism is widely accepted, some studies on highly electron-deficient heterocycles, such as 5-bromo-1,2,3-triazines, have proposed a concerted SNAr mechanism where the nucleophile attacks and the leaving group departs in a single step. acs.org However, for most halopyrazine systems, the stepwise pathway is the predominant operative mechanism.

Influence of the N-Oxide Moiety on SNAr Reactivity

The N-oxide moiety plays a pivotal role in enhancing the reactivity of the pyrazine ring toward nucleophilic attack. Pyridine N-oxides are known to be more electrophilic and undergo SNAr reactions faster than their parent pyridines. scripps.edu This heightened reactivity can be attributed to several electronic factors:

Inductive and Mesomeric Effects : The N-oxide group acts as a strong electron-withdrawing group through both inductive and resonance (mesomeric) effects. It delocalizes the ring's π-electrons, creating significant partial positive charges on the carbon atoms, particularly at the positions ortho (2- and 6-) and para (4-) to the N-oxide. chemtube3d.combhu.ac.in This makes the ring highly electrophilic and susceptible to attack by nucleophiles.

This activating effect allows SNAr reactions on bromo-pyrazine 1-oxide to proceed under milder conditions and with a broader range of nucleophiles than would be possible on the corresponding bromo-pyrazine.

Palladium-Catalyzed Cross-Coupling Reactions

Bromo-pyrazine 1-oxide serves as an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. acsgcipr.org These reactions have become indispensable in modern organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science applications. The carbon-bromine bond in the molecule readily undergoes oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for creating C-C bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.org Bromo-pyrazine 1-oxide can be effectively coupled with a variety of aryl, heteroaryl, and alkyl boronic acids to generate substituted pyrazine N-oxides. researchgate.net

The general mechanism involves three key steps:

Oxidative Addition : The palladium(0) catalyst inserts into the carbon-bromine bond of the bromo-pyrazine 1-oxide to form a palladium(II) intermediate. libretexts.org

Transmetalation : The organic group from the boronic acid is transferred to the palladium center, displacing the bromide. This step is facilitated by the base.

Reductive Elimination : The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst. libretexts.org

The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions like debromination. researchgate.net Modern catalyst systems, often employing bulky electron-rich phosphine (B1218219) ligands, are highly effective for coupling heteroaryl halides. rsc.org

Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Bromo-Pyrazine 1-Oxide

ComponentExamplesFunction
Palladium CatalystPd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃, Palladacycle pre-catalysts (e.g., XPhos Pd G2)Catalyzes the C-C bond formation.
LigandTriphenylphosphine (PPh₃), dppf, XPhos, SPhos, P(tBu)₃Stabilizes the palladium center and modulates its reactivity.
BaseNa₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄Activates the boronic acid for transmetalation.
Boron ReagentArylboronic acids, Heteroarylboronic acids, Alkylboronic esters (e.g., MIDA or pinacol (B44631) esters)Source of the new carbon fragment.
SolventDioxane/H₂O, Toluene, DMF, Ethanol/H₂OSolubilizes reactants and facilitates the reaction.

Buchwald-Hartwig Amination and Related C-N Coupling

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction is of paramount importance for synthesizing arylamines, which are prevalent structures in medicinal chemistry. Bromo-pyrazine 1-oxide is a suitable substrate for this transformation, enabling the introduction of primary and secondary amines, as well as other nitrogen nucleophiles. acsgcipr.org

The catalytic cycle is similar to that of the Suzuki-Miyaura coupling, involving an oxidative addition of the bromo-pyrazine 1-oxide to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the aminated pyrazine and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org The reaction requires a strong, non-nucleophilic base and specialized phosphine ligands to facilitate the key steps and prevent side reactions. nih.gov

Table 2: Typical Conditions for Buchwald-Hartwig Amination of Bromo-Pyrazine 1-Oxide

ComponentExamplesFunction
Palladium CatalystPd₂(dba)₃, Pd(OAc)₂Source of the active Pd(0) catalyst.
LigandBINAP, XPhos, RuPhos, tBuDavePhosCrucial for facilitating the reductive elimination step.
BaseNaOtBu, K₂CO₃, Cs₂CO₃, K₃PO₄Deprotonates the amine to form the active nucleophile.
AminePrimary alkylamines, Secondary alkylamines, Anilines, Heterocyclic amines (e.g., morpholine, piperidine)Nitrogen nucleophile for C-N bond formation.
SolventToluene, Dioxane, THFAnhydrous, non-protic solvents are typically required.

Electrophilic Substitution Reactions on the Pyrazine Ring

The pyrazine ring is inherently electron-deficient and generally resistant to electrophilic aromatic substitution (EAS). researchgate.net The two ring nitrogens strongly deactivate the ring towards attack by electrophiles. However, the presence of the N-oxide group alters this reactivity significantly. In pyridine N-oxide, the oxygen atom can donate electron density into the ring via resonance, which activates the ring towards EAS, directing incoming electrophiles to the 4-position (para) and to a lesser extent, the 2-positions (ortho). bhu.ac.in

A theoretical study using DFT calculations explains this change in reactivity by showing that while the Highest Occupied Molecular Orbitals (HOMOs) of azines like pyrazine are not π orbitals, the HOMO of pyridine-N-oxide is an aromatic π orbital, making it susceptible to electrophilic attack. researchgate.net A similar effect is expected for pyrazine 1-oxide.

Therefore, for bromo-pyrazine 1-oxide, electrophilic substitution is more feasible than on bromo-pyrazine itself. The regiochemical outcome would be determined by the combined directing effects of the N-oxide (activating, 4-directing relative to the N-oxide) and the bromine atom (deactivating, ortho- and para-directing). The powerful directing effect of the N-oxide group would likely dominate, favoring substitution at the carbon atom para to the N-oxide.

Competitive Halogenation and Functionalization

The bromo-pyrazine 1-oxide framework serves as a versatile scaffold for introducing various functional groups. The bromine atom, particularly when located on a side chain such as a bromomethyl group, is susceptible to nucleophilic substitution. In the case of 2-amino-5-bromomethyl-3-(ethoxycarbonyl)pyrazine 1-oxide, the bromine on the methyl group can be readily displaced. For instance, reaction with sodium azide (B81097) (NaN₃) in dimethyl sulfoxide (B87167) (DMSO) leads to the corresponding azido (B1232118) derivative in good yield. researchgate.net This azide can then undergo further "click chemistry" reactions, such as copper-catalyzed alkyne-azide cycloaddition (CuAAC), to introduce more complex moieties. nih.gov

Functionalization can also be achieved through nucleophilic hydrogen substitution (SNH) reactions, demonstrating the diverse reactivity of this class of compounds. nih.gov While the pyrazine ring itself is electron-deficient, the N-oxide group can activate adjacent positions for certain transformations. Further halogenation of the aromatic ring is also a potential reaction pathway. The activation of N-halosuccinimides by Lewis basic additives can enhance the electrophilic character of the halogen, promoting aromatic halogenation on various arenes. nih.gov This principle suggests that under appropriate conditions, bromo-pyrazine 1-oxide could undergo further bromination on the pyrazine ring.

Table 1: Functionalization Reactions of a Bromo-Pyrazine 1-Oxide Derivative Data derived from studies on 2-amino-5-bromomethyl-3-(ethoxycarbonyl)pyrazine 1-oxide.

ReactantReagent(s)SolventConditionsProductYield (%)Citation
2-amino-5-bromomethyl-3-(ethoxycarbonyl)pyrazine 1-oxideIndole (B1671886), Acetyl chlorideDMF100 °C, 15 min2-Acetylamino-3-ethoxycarbonyl-5-(1H-indol-3-yl)methylpyrazine44 researchgate.net
2-Acetylamino-3-ethoxycarbonyl-5-(1H-indol-3-yl)methylpyrazineSodium azide (NaN₃)DMSORoom Temp, 60 min2-Acetylamino-5-(azidomethyl)-3-(ethoxycarbonyl)-6-(1H-indol-3-yl)pyrazine57 researchgate.net

Ring Transformation Reactions Involving Bromo-Pyrazine 1-Oxide Frameworks

The pyrazine N-oxide framework can undergo significant structural changes, most notably through rearrangement reactions. One of the most important transformations for this class of compounds is the Boekelheide rearrangement. nih.gov This reaction typically involves treating the N-oxide with acetic anhydride (B1165640). acs.org For pyrazine N-oxides with an adjacent alkyl group (e.g., a methyl group), the reaction results in the formation of an acetoxymethylpyrazine. acs.org This transformation is a powerful synthetic tool as it allows for the functionalization of a methyl group adjacent to the N-oxide. The resulting acetoxy derivative can be smoothly converted to the corresponding hydroxymethylpyrazine (a pyrazylmethanol). acs.org

More complex ring transformations have also been observed in related fused pyrazine systems. For example, the peracid oxidation of a substituted pyrrolopyrazine can lead to both N-oxidation and a rearrangement to form a spiro-compound. rsc.org

The mechanism of the Boekelheide rearrangement for pyrazine N-oxides is understood to proceed through a two-step, cyclic intermediate pathway. acs.org The reaction is initiated by the acylation of the N-oxide oxygen by acetic anhydride. This makes the protons on the adjacent alkyl substituent more acidic. A subsequent proton removal from the side chain by a base (such as the acetate (B1210297) ion) forms an uncharged anhydrobase intermediate. chemtube3d.com This intermediate then undergoes a concerted researchgate.netresearchgate.net-sigmatropic rearrangement via a six-membered transition state to yield the acetoxy-functionalized product. chemtube3d.comarkat-usa.org This pathway allows for the strategic installation of a functional group on a side chain, which is a key step in the synthesis of various pyrazine-based molecules. nih.gov

Redox Chemistry of the Pyrazine 1-Oxide System

The presence of the N-oxide group and the pyrazine ring allows for a rich redox chemistry, including both the selective reduction of the N-oxide and oxidation of the pyrazine system.

The deoxygenation of the N-oxide group is a common and important reaction. This reduction can be achieved with high selectivity using various chemical and biological methods.

A facile and mild method for the reduction of heterocyclic N-oxides involves the use of diboron (B99234) reagents, such as bis(pinacolato)diboron (B136004) ((pinB)₂). arkat-usa.org This method is tolerant of a wide range of functional groups and proceeds by simply mixing the N-oxide with the reagent in a suitable solvent. The reaction is generally mild and product isolation is straightforward. arkat-usa.org

Enzymatic reductions are also highly effective. In studies of fused pyrazine mono-N-oxide bioreductive drugs, cellular reductase enzymes have been shown to activate the compound via reduction. acs.org Specifically, enzymes such as NADPH-cytochrome P450 reductase and NADH:cytochrome b5 reductase have been implicated in the two-electron reduction of the N-oxide moiety under hypoxic conditions. acs.org This bioreduction is a key activation mechanism for certain classes of therapeutic agents. chemtube3d.comacs.org

Table 2: Selected Methods for the Reduction of Heterocyclic N-Oxides

Reagent/SystemSubstrate ClassKey FeaturesCitation
Bis(pinacolato)diboron ((pinB)₂)Pyridyl-N-oxides and other amine N-oxidesMild conditions, broad functional group compatibility, high yields. arkat-usa.org
NADH/NADPH with liver microsomesFused pyrazine mono-N-oxidesEnzymatic reduction, involves P450 reductase and cytochrome b5 reductase. acs.org

The pyrazine ring can undergo further oxidation, primarily to form the corresponding pyrazine-N,N'-dioxide. Direct oxidation using reagents like OXONE® in an acetone/water mixture is an efficient method for preparing pyrazine dioxides. rsc.org The use of dimethyldioxirane (B1199080) is another effective method, particularly for hydrophilic pyrazine compounds where product isolation from aqueous peroxide methods can be problematic. rsc.org

Furthermore, oxidation systems involving hydrogen peroxide catalyzed by a vanadium derivative, such as nBu₄NVO₃, in the presence of pyrazine-2-carboxylic acid (PCA) have been shown to be effective for the oxidation of various organic substrates. youtube.com While this system is typically used to oxidize alkanes, it highlights the role of pyrazine derivatives in mediating powerful oxidation reactions. youtube.com The pyrazine ring itself is relatively stable to oxidation, but under forcing conditions or with appropriate substitution, it can be further oxidized.

Advanced Spectroscopic and Structural Elucidation of Bromo Pyrazine 1 Oxide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering unparalleled detail regarding the chemical environment, connectivity, and spatial arrangement of atoms. For bromo-pyrazine 1-oxide, aza-aromatic systems with a bromine substituent and an N-oxide functional group, NMR provides critical data for unambiguous structure confirmation.

The precise substitution pattern on the pyrazine (B50134) ring is crucial for defining the compound's identity and properties. NMR spectroscopy is instrumental in determining the regiochemistry of the bromine atom relative to the N-oxide group. The position of the bromine atom significantly influences the electronic distribution within the aromatic ring, leading to distinct chemical shifts for the remaining ring protons.

For instance, in the case of a 2-bromo-1-oxide substitution pattern, one would expect three distinct aromatic proton signals. The coupling constants (J-values) between these protons, observable in the ¹H NMR spectrum, would reveal their relative positions (ortho, meta, or para). Two-dimensional NMR techniques, such as the Nuclear Overhauser Effect Spectroscopy (NOESY), can provide through-space correlations between protons, further confirming their spatial proximity and thus the regiochemistry. While stereochemistry is not a factor for the planar pyrazine ring itself, conformational isomers could be studied if bulky substituents were present.

The chemical shifts in ¹H, ¹³C, and ¹⁵N NMR spectra are highly sensitive to the electronic environment of each nucleus. The introduction of an electron-withdrawing bromine atom and an electron-donating N-oxide group creates a unique electronic landscape in the pyrazine ring.

¹H NMR: The protons on the pyrazine ring are expected to resonate in the aromatic region, typically between 7.0 and 9.0 ppm. The N-oxide group generally shields the ortho and para protons, causing them to appear at a higher field (lower ppm) compared to the parent pyrazine. Conversely, the bromine atom will deshield the ortho protons. The interplay of these effects will determine the final chemical shifts.

¹³C NMR: The carbon atoms of the pyrazine ring will exhibit chemical shifts in the aromatic region of the ¹³C NMR spectrum. The carbon atom directly attached to the bromine (C-Br) is expected to show a lower chemical shift due to the heavy atom effect. The carbons adjacent to the N-oxide group will be shielded.

¹⁵N NMR: The nitrogen atoms in the pyrazine ring are particularly sensitive to substitution. The N-oxide nitrogen will have a characteristic chemical shift that is significantly different from the unoxidized nitrogen atom. The chemical shift of the unoxidized nitrogen will also be influenced by the position of the bromine substituent.

Interactive Data Table: Predicted NMR Chemical Shifts (δ) in ppm (Predicted values based on analogous compounds and substituent effects)

NucleusPredicted Chemical Shift (ppm)Multiplicity
¹H (H-3)8.0 - 8.3d
¹H (H-5)7.8 - 8.1dd
¹H (H-6)8.2 - 8.5d
¹³C (C-2)135 - 140s
¹³C (C-3)140 - 145d
¹³C (C-5)130 - 135d
¹³C (C-6)145 - 150d
¹⁵N (N-1)-70 to -90s
¹⁵N (N-4)-40 to -60s

Note: 'd' denotes a doublet, 'dd' a doublet of doublets, and 's' a singlet. The exact values will depend on the solvent and experimental conditions.

Two-dimensional NMR techniques are essential for establishing the connectivity of atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the proton network within the pyrazine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, aiding in the assignment of the ¹³C spectrum.

Conformational studies for a planar molecule like bromo-pyrazine 1-oxide are generally not complex. However, these 2D NMR techniques would be vital in analyzing any potential intermolecular interactions or aggregation in solution.

Vibrational Spectroscopy

FTIR spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule. For bromo-pyrazine 1-oxide, the FTIR spectrum is expected to show characteristic absorption bands corresponding to the vibrations of the pyrazine ring, the C-Br bond, and the N-O bond.

Aromatic C-H stretching: These vibrations typically appear in the region of 3000-3100 cm⁻¹.

Aromatic C=C and C=N stretching: These ring vibrations are expected in the 1400-1600 cm⁻¹ region.

N-O stretching: The N-oxide group gives rise to a strong, characteristic absorption band, typically in the range of 1200-1350 cm⁻¹. The exact position can be influenced by the electronic effects of the bromine substituent.

C-Br stretching: The vibration of the carbon-bromine bond is expected to appear in the lower frequency region of the spectrum, typically between 500 and 700 cm⁻¹.

Raman spectroscopy provides complementary information to FTIR. While FTIR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that lead to a change in the polarizability of the molecule. For bromo-pyrazine 1-oxide, Raman spectroscopy is particularly useful for observing the symmetric vibrations of the pyrazine ring and the C-Br bond. The symmetric ring breathing modes, which are often weak in the FTIR spectrum, can be strong in the Raman spectrum.

Interactive Data Table: Key Vibrational Frequencies (cm⁻¹)

Vibrational ModeExpected FTIR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)
Aromatic C-H stretch3000 - 31003000 - 3100
Aromatic Ring stretch1400 - 16001400 - 1600
N-O stretch1200 - 13501200 - 1350
C-H in-plane bend1000 - 12001000 - 1200
C-H out-of-plane bend750 - 900750 - 900
C-Br stretch500 - 700500 - 700

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.com This technique provides invaluable information on molecular geometry, conformation, and the nature of intermolecular interactions that dictate the crystal packing. mdpi.comspringernature.com

Through SCXRD analysis, a detailed picture of the bromo-pyrazine 1-oxide molecule in the solid state can be constructed. The analysis yields precise measurements of bond lengths, bond angles, and torsion angles, defining the molecule's conformation. The pyrazine ring is expected to be largely planar, though the N-oxide and bromine substituents may introduce minor deviations. The N-O bond of the N-oxide group and the C-Br bond are key structural features whose parameters are accurately determined.

While specific crystallographic data for bromo-pyrazine 1-oxide is not available in the provided search results, the expected geometric parameters can be inferred from analyses of related structures, such as 3-bromo-pyridine N-oxide and pyrazine derivatives. nih.govmdpi.com

Table 1: Predicted Molecular Geometry Parameters for Bromo-Pyrazine 1-Oxide

Parameter Description Expected Value
C-C Bond length within the pyrazine ring ~1.37-1.39 Å
C-N Bond length within the pyrazine ring ~1.33-1.34 Å
C-Br Carbon-Bromine bond length ~1.85-1.90 Å
N-O Nitrogen-Oxygen bond length in N-oxide ~1.25-1.30 Å
C-N-C Bond angle within the pyrazine ring ~115-117°
N-C-C Bond angle within the pyrazine ring ~121-123°

The arrangement of molecules in a crystal lattice is governed by a network of intermolecular interactions. mdpi.comrsc.org For bromo-pyrazine 1-oxide, several types of non-covalent interactions are anticipated to play a crucial role in the crystal packing. The study of these interactions is essential for understanding the material's physical properties. chemrxiv.org

The analysis of crystal structures of analogous compounds, such as 3-bromopyridine (B30812) N-oxide and pyrazine N,N'-dioxide, reveals the types of interactions that might be present. researchgate.netiucr.org These can include:

Hydrogen Bonds: Weak C—H···O hydrogen bonds involving the pyrazine ring hydrogens and the oxygen atom of the N-oxide group on an adjacent molecule are likely. researchgate.net

Halogen Bonds: The bromine atom can act as a halogen bond donor, potentially interacting with the nitrogen or oxygen atoms of a neighboring molecule.

π-π Stacking: The aromatic pyrazine rings may stack on top of each other, contributing to the stability of the crystal structure through π-π interactions. scispace.com

Dipole-Dipole Interactions: The polar N-oxide group introduces a significant dipole moment, leading to dipole-dipole interactions that influence molecular alignment.

Table 2: Potential Intermolecular Interactions in Crystalline Bromo-Pyrazine 1-Oxide

Interaction Type Description Potential Atoms Involved
Hydrogen Bonding Weak interaction between a hydrogen atom and an electronegative atom. C-H···O
Halogen Bonding Non-covalent interaction involving a halogen atom. C-Br···N or C-Br···O
π-π Stacking Attraction between aromatic rings. Pyrazine ring ↔ Pyrazine ring

Mass Spectrometry for Exact Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of ions. For bromo-pyrazine 1-oxide, electrospray ionization (ESI-MS) or electron impact (EI-MS) can be employed. conicet.gov.ar

A key feature in the mass spectrum of a bromine-containing compound is the presence of two peaks of nearly equal intensity for the molecular ion and any bromine-containing fragments. docbrown.info This is due to the natural abundance of the two stable isotopes of bromine, 79Br and 81Br, which are in an approximate 1:1 ratio. docbrown.infoyoutube.com This results in a characteristic M and M+2 peak pattern.

The fragmentation of pyrazine N-oxides typically involves characteristic losses. conicet.gov.ar For bromo-pyrazine 1-oxide, the primary fragmentation pathways are expected to include:

Loss of an oxygen atom: A common fragmentation for N-oxides is the loss of the oxygen atom from the molecular ion [M]⁺ to yield the [M-16]⁺ fragment. conicet.gov.ar

Loss of a hydroxyl radical: Another characteristic pathway for N-oxides can be the loss of a hydroxyl radical ([•OH]). conicet.gov.ar

Loss of a bromine atom: Scission of the C-Br bond would result in a fragment corresponding to the pyrazine 1-oxide cation.

Ring Cleavage: Fragmentation of the pyrazine ring itself would lead to smaller charged species.

Table 3: Predicted Mass Spectrometry Data for Bromo-Pyrazine 1-Oxide (C₄H₃BrN₂O)

m/z Value Proposed Fragment Ion Description
174/176 [C₄H₃79/81BrN₂O]⁺ Molecular ion peaks (M, M+2)
158/160 [C₄H₃79/81BrN₂]⁺ Loss of oxygen atom from N-oxide
95 [C₄H₃N₂O]⁺ Loss of bromine atom

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy provides insight into the electronic structure of a molecule by probing the transitions between different electronic energy levels.

The UV-Vis absorption spectrum of bromo-pyrazine 1-oxide is expected to show distinct absorption bands corresponding to specific electronic transitions within the molecule. Based on the structure, which contains an aromatic system and heteroatoms with lone pairs of electrons, the following transitions are anticipated:

π→π* Transitions: These transitions, typically of high intensity, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic pyrazine ring. These are usually observed in the UV region. rsc.org

n→π* Transitions: These lower-intensity transitions involve the excitation of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. rsc.org The UV-Vis spectrum for the parent pyrazine-1-oxide shows a basis for these expected transitions. spectrabase.com

The presence of the bromine atom (an auxochrome) and the N-oxide group can cause shifts in the absorption maxima (λmax) compared to unsubstituted pyrazine, often resulting in a bathochromic (red) shift. nist.gov

Fluorescence spectroscopy complements absorption data by measuring the emission of light from the molecule as it relaxes from an excited electronic state to the ground state. While bromo-pyrazine 1-oxide may exhibit fluorescence, the presence of the heavy bromine atom can potentially quench fluorescence by promoting intersystem crossing to the triplet state. If emission is observed, it would provide information about the energy of the lowest excited singlet state. The difference in energy between the absorption and emission maxima (the Stokes shift) can also provide clues about changes in molecular geometry upon excitation. In some molecular systems, aggregation in the solid state can lead to unique emission properties, such as aggregation-induced emission (AIE). rsc.org

Table 4: Anticipated Electronic Transitions for Bromo-Pyrazine 1-Oxide

Transition Type Description Expected Spectral Region
π→π* Excitation of an electron from a π bonding to a π* antibonding orbital. High-energy UV (e.g., 200-280 nm)

Table of Compounds Mentioned

Compound Name
Bromo-Pyrazine 1-Oxide
Pyrazine, bromo-, 1-oxide
3-bromo-pyridine N-oxide
Pyrazine N,N'-dioxide
Pyrazine

Computational and Theoretical Investigations of Bromo Pyrazine 1 Oxide

Density Functional Theory (DFT) Calculations for Electronic Structure

DFT has become a standard method for the theoretical investigation of nitrogen-containing heterocyclic compounds, providing a good balance between computational cost and accuracy.

The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. For bromo-pyrazine 1-oxide, DFT calculations would be employed to find the equilibrium geometry by minimizing the energy of the molecule. It is expected that the pyrazine (B50134) ring remains largely planar. The introduction of the N-oxide and bromine substituents, however, would induce notable changes in the local geometry compared to unsubstituted pyrazine.

Theoretical calculations on pyrazines and their N-oxides have shown that the N→O bond formation leads to a lengthening of the adjacent C-N bonds and a shortening of the C-C bond in the ring mdpi.com. The bromine substituent, being a large halogen atom, would lead to an elongation of the C-Br bond. The optimized geometry provides the foundation for calculating other properties, such as vibrational frequencies, which can be compared with experimental infrared and Raman spectra for validation of the computational model canterbury.ac.nzarxiv.org.

Energetic profiles, including heats of formation and relative stabilities of different isomers (e.g., different positions of the bromine atom), can be reliably calculated. These calculations are crucial for understanding the thermodynamic stability of the molecule.

Table 1: Predicted Effects of Substitution on Pyrazine Ring Geometry

Parameter Unsubstituted Pyrazine (Typical Values) Expected Changes in Bromo-Pyrazine 1-Oxide
C-N bond length (adjacent to N-oxide) ~1.34 Å Elongated
C-C bond length ~1.39 Å Shortened
C-Br bond length N/A ~1.89 Å
N-O bond length N/A ~1.27 Å

Note: The values for bromo-pyrazine 1-oxide are estimations based on general trends observed in related computationally studied molecules.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species wikipedia.orgyoutube.com. The energies and spatial distributions of these orbitals provide insights into the molecule's electronic properties and reactivity.

For bromo-pyrazine 1-oxide, the HOMO is expected to be a π-orbital distributed over the pyrazine ring, with significant contributions from the N-oxide oxygen and the bromine atom, which possess lone pairs of electrons. The LUMO is anticipated to be a π*-orbital, also delocalized over the ring system. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's stability and reactivity; a smaller gap generally implies higher reactivity researchgate.net.

The introduction of the electron-withdrawing N-oxide group and the electronegative bromine atom is expected to lower the energies of both the HOMO and LUMO compared to unsubstituted pyrazine. The specific energy levels would depend on the interplay between the inductive effects of the substituents and their potential to participate in π-conjugation rsc.org.

Table 2: Estimated Frontier Molecular Orbital Energies

Molecular Orbital Expected Energy Range (eV) Role in Reactivity
HOMO -6.5 to -7.5 Nucleophilicity, electron donation
LUMO -1.5 to -2.5 Electrophilicity, electron acceptance

Note: These are estimated energy ranges based on DFT calculations for similar halogenated aza-aromatic compounds.

Quantum Chemical Studies on Aromaticity and Stability

The aromaticity of a cyclic molecule is a measure of its enhanced stability due to the delocalization of π-electrons. The introduction of heteroatoms and substituents can significantly modulate this property.

Several computational indices are used to quantify aromaticity. The Harmonic Oscillator Model of Aromaticity (HOMA) is a geometry-based index, where a value close to 1 indicates high aromaticity researchgate.netresearchgate.net. Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion, where large negative values inside the ring are indicative of aromatic character.

For pyrazine, a diazine, the aromaticity is already reduced compared to benzene (B151609) due to the presence of electronegative nitrogen atoms. The introduction of an N-oxide group further complicates the electronic structure. The N-oxide can act as a π-donor through its oxygen lone pairs and as a strong σ-acceptor due to the positive charge on the nitrogen. The bromine atom, being a halogen, is a σ-acceptor and a weak π-donor.

Modeling of Reaction Pathways and Transition States

Computational chemistry is an invaluable tool for elucidating reaction mechanisms by modeling the potential energy surface of a reaction. This involves locating the transition states that connect reactants to products and calculating the associated activation energies.

For bromo-pyrazine 1-oxide, several types of reactions can be computationally investigated. One important class of reactions for halo-N-oxides is nucleophilic aromatic substitution (SNAr), where the halogen atom is replaced by a nucleophile. The N-oxide group activates the ring towards such attacks, particularly at positions ortho and para to it chemtube3d.com. DFT calculations can be used to model the reaction pathway, including the formation of the Meisenheimer intermediate and the subsequent departure of the bromide ion.

Another set of reactions involves the N-oxide group itself. For example, its reaction with Grignard reagents can lead to the formation of substituted pyrazines nih.govresearchgate.netmasterorganicchemistry.com. Computational modeling of these reactions would involve locating the transition state for the addition of the Grignard reagent to the carbon atom adjacent to the N-oxide, followed by subsequent steps. The calculated activation barriers can help in predicting the feasibility and regioselectivity of such reactions.

Table 3: Common Compound Names

Compound Name
Pyrazine, bromo-, 1-oxide
Bromo-pyrazine 1-oxide
Pyrazine
Benzene
2-bromopyridine (B144113)
Chloropyrazine
Chloropyrazine N-oxide

Prediction of Spectroscopic Parameters

Theoretical calculations are instrumental in predicting and interpreting spectroscopic data, providing insights that complement experimental findings.

Calculation of NMR Chemical Shifts and Vibrational Frequencies

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies through computational methods is a standard practice in modern chemical research. Theoretical approaches, such as the Gauge-Including Atomic Orbital (GIAO) method, are frequently used to calculate NMR chemical shifts. These calculations can help in the assignment of complex spectra and in understanding the electronic environment of different nuclei within a molecule.

Similarly, the calculation of vibrational frequencies using quantum chemical methods can aid in the interpretation of infrared (IR) and Raman spectra. By analyzing the computed vibrational modes, researchers can assign specific spectral bands to the corresponding molecular motions, such as stretching, bending, and torsional vibrations.

Unfortunately, no specific studies providing calculated NMR chemical shifts or vibrational frequencies for this compound could be located.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is crucial for understanding the three-dimensional structure of molecules and its influence on their physical and chemical properties. Computational methods can be used to explore the potential energy surface (PES) of a molecule, identifying stable conformers (energy minima) and transition states between them. This is particularly important for molecules with flexible bonds or substituents.

For a molecule like this compound, conformational analysis would involve studying the rotation around the C-Br bond and any potential puckering of the pyrazine ring, although the latter is less likely for an aromatic system. By mapping the potential energy as a function of specific dihedral angles, a potential energy surface can be generated, providing valuable information about the molecule's flexibility and the energy barriers between different conformations.

Despite the importance of such analyses, no specific research detailing the conformational analysis or potential energy surfaces of this compound was found in the conducted literature search.

Future Directions and Emerging Research Avenues for Bromo Pyrazine 1 Oxide

Development of Green and Sustainable Synthetic Routes

The chemical industry's increasing focus on environmental stewardship is driving the development of greener and more sustainable methods for synthesizing key intermediates like bromo-pyrazine 1-oxide. Traditional synthetic routes often rely on harsh oxidants, chlorinated solvents, and multi-step processes that generate significant waste. Future research will prioritize the development of eco-friendly alternatives that improve efficiency and minimize environmental impact.

Key areas of development include:

Catalytic N-Oxidation: Moving away from stoichiometric peracids, research will focus on catalytic systems for the N-oxidation of bromopyrazine. This includes the use of heterogeneous catalysts that can be easily recovered and reused, and catalysts based on earth-abundant metals.

Alternative Solvents: The replacement of conventional volatile organic compounds (VOCs) with greener alternatives is a critical goal. Future synthetic routes will explore the use of water, supercritical fluids, bio-based solvents, and ionic liquids to reduce pollution and health hazards. A review of green chemistry approaches highlights the use of aqueous media for the synthesis of various nitrogen-containing heterocycles, a principle applicable to pyrazine (B50134) derivatives unimas.my.

Energy Efficiency: The adoption of energy-efficient techniques such as microwave-assisted and ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption compared to conventional heating methods.

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product, such as one-pot reactions, will be prioritized to reduce waste generation unimas.my.

Green Chemistry PrincipleApplication to Bromo-Pyrazine 1-Oxide SynthesisPotential Impact
Catalysis Use of reusable solid catalysts for N-oxidation.Reduced waste, lower catalyst cost, simplified purification.
Benign Solvents Synthesis in water, ionic liquids, or bio-solvents.Reduced environmental pollution and worker exposure to hazardous chemicals.
Energy Efficiency Microwave or ultrasound-assisted reactions.Faster reaction times, lower energy consumption, improved yields.
Atom Economy Development of one-pot, multi-component reactions.Minimized byproduct formation, streamlined processes.

Exploration of Unconventional Reactivity Modes

Beyond its established role as a synthetic intermediate, future research will delve into the unconventional reactivity of bromo-pyrazine 1-oxide. The interplay between the electron-withdrawing pyrazine ring, the N-oxide functionality, and the bromo substituent creates unique electronic properties that can be exploited for novel chemical transformations.

Emerging areas of investigation include:

Photocatalysis: The N-oxide group can serve as a photoactivatable source of atomic oxygen, enabling novel C-H oxidation reactions under photochemical conditions. Pyridazine N-oxides have been shown to release atomic oxygen upon photoinduction, highlighting a potential reactivity mode for pyrazine N-oxides as well researchgate.net. This opens up possibilities for using bromo-pyrazine 1-oxide in light-driven, selective oxidation processes.

Deoxygenative Functionalization: The N-oxide moiety can be leveraged for deoxygenative cross-coupling reactions. This allows for the direct introduction of various functional groups at the carbon atoms adjacent to the N-oxide, providing a powerful tool for late-stage functionalization. Studies on other pyrazine N-oxides have demonstrated deoxidative nucleophilic substitution, for instance, to synthesize azidopyrazines bibliomed.org.

Radical Chemistry: The unique electronic nature of the pyrazine N-oxide ring may facilitate its participation in radical-mediated reactions, leading to the development of new C-C and C-heteroatom bond-forming methodologies.

Transition-Metal Catalyzed Cross-Coupling: While the bromo substituent is a known handle for cross-coupling, the influence of the N-oxide on the reactivity and regioselectivity of these reactions remains an area for deeper exploration. New catalytic systems could unlock previously inaccessible coupling pathways.

Advancements in In Situ Spectroscopic Monitoring of Reactions

A deeper understanding of reaction kinetics, mechanisms, and the role of transient intermediates is crucial for process optimization and the discovery of new reactivity. The application of in situ spectroscopic techniques to the synthesis and transformations of bromo-pyrazine 1-oxide will be a key research focus.

Future advancements will likely involve:

Flow Chemistry with Integrated Analytics: Combining continuous flow reactors with real-time monitoring techniques like FlowNMR and in situ IR spectroscopy will enable precise control over reaction parameters and provide detailed kinetic data rsc.orgacs.org. This approach is invaluable for optimizing reaction conditions, improving yields, and ensuring process safety.

Raman and UV-Vis Spectroscopy: These techniques can be used to monitor the formation and consumption of reactants, intermediates, and products in real-time, providing insights into the reaction mechanism researchgate.net.

Mass Spectrometry: Real-time monitoring of reaction mixtures using techniques like electrospray ionization mass spectrometry (ESI-MS) can help identify reactive intermediates and byproducts, aiding in mechanistic elucidation.

The ability to observe reactions as they happen will accelerate the development of robust and efficient processes for the synthesis and application of bromo-pyrazine 1-oxide derivatives wiley.commpg.de.

High-Throughput Screening for Novel Synthetic Transformations

The discovery of novel reactions and applications for bromo-pyrazine 1-oxide can be significantly accelerated through the use of high-throughput screening (HTS) technologies. By automating the execution and analysis of a large number of experiments, HTS allows for the rapid exploration of vast reaction parameter spaces.

Future research in this area will focus on:

Miniaturized Reaction Platforms: Utilizing microtiter plates and automated liquid handlers to screen numerous catalysts, solvents, and reaction conditions simultaneously, using only small amounts of material researchgate.net.

Automated Synthesis Libraries: The automated synthesis of libraries of bromo-pyrazine 1-oxide derivatives will provide a diverse set of compounds for screening in biological and materials science applications nih.govescholarship.org.

Rapid Analytical Techniques: Coupling HTS platforms with rapid analytical methods such as mass spectrometry and high-performance liquid chromatography (HPLC) for quick and efficient analysis of reaction outcomes.

This approach will enable the rapid identification of optimal conditions for known transformations and the discovery of entirely new reactivity patterns for bromo-pyrazine 1-oxide, accelerating the pace of innovation.

Advanced Computational Design of Functional Pyrazine 1-Oxide Derivatives

Computational chemistry and in silico design are becoming indispensable tools in modern chemical research. By predicting the properties and reactivity of molecules before their synthesis, these methods can guide experimental efforts, save resources, and accelerate the discovery of new functional materials and bioactive compounds.

For bromo-pyrazine 1-oxide, advanced computational approaches will be employed to:

Predict Reactivity and Reaction Mechanisms: Density Functional Theory (DFT) calculations can be used to investigate the electronic structure of bromo-pyrazine 1-oxide, predict its reactivity towards different reagents, and elucidate reaction mechanisms nih.govchemrxiv.orgnih.govsemanticscholar.org. This can help in designing experiments to explore unconventional reactivity.

Design of Functional Molecules: Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking can be used to design new bromo-pyrazine 1-oxide derivatives with specific biological activities or material properties researchgate.netbibliomed.orgjapsonline.comnih.govmdpi.com. For example, computational screening can identify derivatives with potential as inhibitors of specific enzymes or as components in organic electronic devices acs.orgrsc.org.

Virtual Screening of Compound Libraries: In silico screening of virtual libraries of bromo-pyrazine 1-oxide derivatives against biological targets or for desired physical properties can prioritize synthetic targets and increase the efficiency of the discovery process.

Computational MethodApplication for Bromo-Pyrazine 1-OxideDesired Outcome
Density Functional Theory (DFT) Elucidate electronic structure and model reaction pathways.Prediction of novel reactivity and optimization of reaction conditions.
Molecular Docking Simulate binding of derivatives to biological targets.Design of new potential therapeutic agents.
QSAR Correlate molecular structure with activity/property.Identification of key structural features for desired functions.
Virtual Screening Computationally screen large libraries of derivatives.Prioritization of high-potential candidates for synthesis and testing.

By integrating these advanced computational techniques with experimental work, researchers can adopt a more rational and efficient approach to the design and development of novel functional molecules based on the bromo-pyrazine 1-oxide scaffold.

Q & A

Q. What are the primary synthetic routes for preparing bromo-substituted pyrazine N-oxides like pyrazine, bromo-, 1-oxide?

Bromo-substituted pyrazine N-oxides are synthesized via halogenation of pyrazine N-oxide precursors. For example, bromination of pyrazine mono-N-oxides using reagents like phosphorus oxybromide (POBr₃) or bromine in acetic acid can yield 2-bromo- or 3-bromopyrazine derivatives. The position of bromination depends on the electron density distribution in the N-oxide ring, with computational studies guiding site selectivity . Reaction conditions (temperature, solvent, stoichiometry) must be optimized to minimize side products like di-brominated analogs .

Q. How can spectroscopic techniques distinguish between positional isomers of pyrazine N-oxides (e.g., 1-oxide vs. 4-oxide)?

Nuclear Magnetic Resonance (NMR) spectroscopy is critical for differentiating isomers. In pyrazine N-oxides, deshielding effects on protons adjacent to the N-oxide group create distinct chemical shifts. For example, in 2-bromopyrazine 1-oxide, the proton at the C3 position exhibits a downfield shift due to the electron-withdrawing N-oxide group, whereas in 2-bromopyrazine 4-oxide, the C5 proton is more affected. Infrared (IR) spectroscopy also identifies N-O stretching vibrations (~1250–1300 cm⁻¹) .

Q. What experimental factors influence pyrazine ring formation and bromination efficiency?

Pyrazine formation (e.g., via Maillard reactions or cyclization) is temperature-dependent, with higher temperatures (>120°C) accelerating ring closure but risking decomposition. Bromination efficiency depends on solvent polarity (e.g., acetic acid enhances electrophilic substitution) and the presence of electron-withdrawing groups (e.g., N-oxide), which direct bromine to specific positions. Reaction times exceeding 6 hours may lead to over-bromination, requiring careful monitoring via thin-layer chromatography (TLC) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT, QSAR) predict reactivity and regioselectivity in bromopyrazine N-oxides?

Density Functional Theory (DFT) calculations reveal that bromine substituents lower the HOMO-LUMO gap, increasing electrophilicity. For 2,3-dibromopyrazine, the C2 and C3 positions are most reactive toward nucleophilic attack due to partial positive charges induced by adjacent bromine atoms. Quantitative Structure-Activity Relationship (QSAR) models correlate substituent electronegativity with reaction rates, guiding synthetic prioritization .

Q. What mechanisms explain the tunable electrocatalytic activity of pyrazine derivatives in oxygen reduction reactions (ORR)?

Graphite-conjugated pyrazines (GCPs) with electron-withdrawing groups (e.g., bromo, N-oxide) exhibit enhanced ORR activity. The electrophilicity of the pyrazine unit governs catalytic rates, with bromo-N-oxide derivatives showing a 70-fold increase in turnover frequency compared to unsubstituted analogs. In situ X-ray absorption spectroscopy (XAS) confirms ligand-centered redox activity, where electron-deficient pyrazines stabilize reaction intermediates .

Q. How do structural modifications of pyrazine N-oxides impact their biological activity as kinase inhibitors or antimicrobial agents?

Bromo and N-oxide groups enhance hydrogen bonding with target proteins. For example, pyrrolopyrazine scaffolds (e.g., 7-iodo-5H-pyrrolo[2,3-b]pyrazine) inhibit kinases by binding to ATP pockets via halogen-π interactions. Structure-activity relationship (SAR) studies show that bromine’s van der Waals radius and electronegativity improve binding affinity compared to smaller halogens like chlorine .

Q. What methodologies resolve contradictions in magnetic property data for pyrazine-based coordination polymers?

Magnetic coupling in materials like CrCl₂(pyrazine)₂ depends on redox interactions between metal centers and ligands. Conflicting reports on conductivity (e.g., metallic vs. insulating behavior) arise from ligand reduction states. Electron paramagnetic resonance (EPR) and magnetometry distinguish between charge-delocalized (conductive) and localized (insulating) systems. For bromo-N-oxide derivatives, steric effects may disrupt π-stacking, altering magnetic anisotropy .

Data-Driven Insights

Q. Table 1: Key Properties of this compound Derivatives

PropertyMethod/TechniqueFindingsReference
Regioselectivity DFT CalculationsC2 position favored for bromination in N-oxide derivatives (ΔE = 12 kcal/mol)
Electrocatalytic Rate Rotating Disk Electrode (RDE)2-Bromo-1-oxide GCP: TOF = 0.45 s⁻¹ (vs. 0.006 s⁻¹ for unsubstituted)
Thermal Stability Thermogravimetric Analysis (TGA)Decomposition onset: 220°C (bromo-N-oxide) vs. 180°C (parent pyrazine)

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.